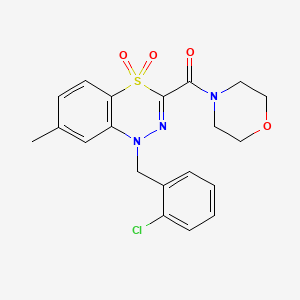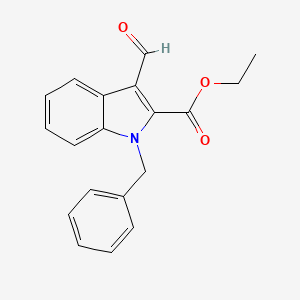![molecular formula C23H28N4O3 B2542235 5-(3-methoxypropyl)-7-(4-methylpiperidine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 923234-18-8](/img/structure/B2542235.png)
5-(3-methoxypropyl)-7-(4-methylpiperidine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo[4,3-c]pyridin-3(5H)-one core, followed by various functional group interconversions to introduce the methoxypropyl, methylpiperidine-1-carbonyl, and phenyl groups .Molecular Structure Analysis
The molecular structure of a compound like this could be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the carbonyl group might be susceptible to nucleophilic attack, while the phenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its solubility, melting point, and stability, could be determined through various experimental techniques .Scientific Research Applications
Corrosion Inhibition
Pyrazolopyridine derivatives, including similar compounds to the specified chemical, have been studied for their potential as corrosion inhibitors. For instance, Dandia et al. (2013) explored the use of various pyrazolopyridine derivatives as corrosion inhibitors for mild steel in acidic environments. These derivatives exhibited mixed-type corrosion inhibition characteristics (Dandia, Gupta, Singh, & Quraishi, 2013).
Structural Analysis and Stability
Gubaidullin et al. (2014) investigated the tautomerism and structural stability of pyrazolo[4,3-c]pyridin-3-one derivatives, including those with structural similarities to the specified compound. Their study revealed insights into the stability of these compounds in crystal and solution (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).
Materials Science Applications
El-Menyawy, Zedan, and Nawar (2019) explored the synthesis and characterization of pyrazolo[4,3-b]pyridine derivatives for potential applications in materials science. These derivatives demonstrated stability and unique properties when used in devices, indicating potential applications in electronics or optics (El-Menyawy, Zedan, & Nawar, 2019).
Anticancer Applications
El-Hashash et al. (2019) synthesized a series of pyrazolopyridine derivatives, including structures akin to the specified compound, to investigate their antiproliferative activities. These compounds showed potential as anticancer agents, with some exhibiting strong antiproliferative activity and effects on apoptosis and tyrosine kinase inhibition (El-Hashash, El-Bordany, Marzouk, El-Naggar, Nawar, & El-Sayed, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(3-methoxypropyl)-7-(4-methylpiperidine-1-carbonyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c1-17-9-12-26(13-10-17)22(28)19-15-25(11-6-14-30-2)16-20-21(19)24-27(23(20)29)18-7-4-3-5-8-18/h3-5,7-8,15-17H,6,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZLIPZWUOZWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl cyclohexanecarboxylate](/img/structure/B2542152.png)






![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2542162.png)




![[1-(3-Formyl-4-hydroxy-5-methylbenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2542171.png)
